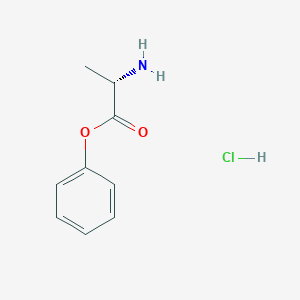

(S)-Phenyl 2-aminopropanoate hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

phenyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMINRJFGFHZFDX-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization

Direct Esterification Protocols and Salt Formation for (S)-Phenyl 2-aminopropanoate Hydrochloride

The direct esterification of (S)-Alanine with phenol (B47542), followed by the formation of the hydrochloride salt, represents a primary route for the synthesis of this compound. This section explores the catalytic systems and reaction conditions that influence the efficiency of the esterification process and the subsequent optimization of salt formation.

Catalytic Systems and Reaction Conditions in Esterification of (S)-Alanine

The esterification of amino acids can be achieved using a variety of catalytic systems. acs.org Traditional methods often employ mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). acs.org A convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which offers mild conditions and good to excellent yields for a range of amino acids. nih.govmdpi.com This approach is notable for its operational simplicity. nih.govmdpi.com

Heteropolyacids, both in bulk and supported on silica, have also been employed as reusable catalysts for the direct esterification of carboxylic acids with phenols. researchgate.net For instance, the Wells-Dawson acid (H₆P₂W₁₈O₆₂·24H₂O) has been shown to be effective. researchgate.net The reaction conditions, including temperature, reaction time, catalyst amount, and the molar ratio of reactants, are crucial factors that affect the yield of the ester. researchgate.net

Ionic liquids (ILs) are emerging as environmentally friendly alternatives to volatile organic solvents and can also act as catalysts. researchgate.net For example, 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) has been used to prepare α-amino acid benzylic esters from unprotected amino acids. researchgate.net

The reaction conditions for these esterification processes are summarized in the table below:

| Catalyst System | Alcohol | Temperature | Key Features |

| Trimethylchlorosilane (TMSCl) nih.govmdpi.com | Methanol | Room Temperature | Mild conditions, good to excellent yields. |

| Heteropolyacids (e.g., Wells-Dawson acid) researchgate.net | Phenols | Optimized for each reaction | Reusable catalyst, environmentally friendly. |

| Ionic Liquids (e.g., 1,3-dimethylimidazolium methanesulfonate) researchgate.net | Benzyl chloride | Optimized for each reaction | Green catalyst and solvent. |

Optimization of Hydrochloride Salt Formation Processes

The formation of the hydrochloride salt is a critical step in the purification and isolation of amino acid esters. nih.gov Typically, after the esterification reaction, the mixture is concentrated to yield the amino acid ester hydrochloride. nih.govmdpi.com In methods utilizing TMSCl in methanol, the hydrochloride salt is formed in situ. nih.govmdpi.com

For the deprotonation of these hydrochloride salts to obtain the free amino acid ester, various methods have been explored. One such method involves the use of activated zinc dust, which provides a neat and quantitative reaction. nih.govresearchgate.net This is particularly useful in peptide synthesis where the free amino group is required for the subsequent coupling step. core.ac.uk The elimination of a tertiary base for deprotonation can prevent side reactions and racemization. core.ac.uk

Advanced Stereoselective Synthesis of 2-Aminopropanoate Ester Scaffolds

The stereochemistry of the final product is of utmost importance, particularly in pharmaceutical applications. This section reviews advanced methods for achieving high stereoselectivity in the synthesis of 2-aminopropanoate esters.

Enantioselective Approaches to Precursors for Chiral Carboxylic Acids

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Biocatalysis, utilizing enzymes, has emerged as a powerful tool for achieving high enantioselectivity. Engineered variants of myoglobin (B1173299) have been successfully used for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, providing a route to chiral α-amino acids. rochester.edu

Organocatalysis offers another avenue for the enantioselective synthesis of α-amino acid esters. acs.org For instance, a one-pot catalytic enantioselective synthesis of α-arylglycine esters has been developed using commercially available reagents and organocatalysts. acs.org The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing α-chiral amines and has been applied on an industrial scale. nih.gov

The following table highlights some enantioselective approaches:

| Method | Catalyst Type | Key Features |

| Biocatalysis rochester.edu | Engineered Myoglobin Variants | High activity and stereoinduction. |

| Organocatalysis acs.org | Cinchona Alkaloid-based Catalysts | One-pot synthesis, commercially available reagents. |

| Asymmetric Hydrogenation nih.gov | Transition Metal Complexes (e.g., Ru, Ir) | Direct and efficient, scalable. |

Diastereoselective Control in Related Amino Acid Ester Syntheses

Diastereoselective synthesis focuses on controlling the formation of diastereomers. A practical, large-scale synthesis of a β-amino ester has been achieved with high diastereoselectivity by coupling a chiral imine with a Reformatsky reagent. nih.gov Another approach involves the highly stereoselective trichlorosilane-mediated reduction of N-benzyl enamines, which has been used to synthesize enantiomerically pure β-lactams. unimi.it

Green Chemistry Principles Applied to the Synthesis of this compound and Analogues

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is crucial for the sustainable synthesis of fine chemicals.

The use of ionic liquids as both solvents and catalysts in amino acid esterification is a prime example of a green chemistry approach, offering an alternative to volatile and often toxic organic solvents. researchgate.net Similarly, the use of reusable solid acid catalysts, such as heteropolyacids, minimizes waste and environmental impact. researchgate.net Biocatalytic methods, which operate under mild conditions and often in aqueous media, are inherently green. rochester.edu Transaminases, for example, provide an environmentally attractive method for the synthesis of 1-phenylpropan-2-amine derivatives from prochiral ketones. rsc.org

One-Pot and Cascade Reactions for Amino Acid Ester Hydrochloride Synthesis

The efficient synthesis of amino acid ester hydrochlorides is paramount for industrial applications. One-pot and cascade reactions have emerged as powerful strategies to improve process efficiency, reduce waste, and lower costs by minimizing intermediate isolation and purification steps.

Enzymatic and chemoenzymatic cascade reactions represent a sophisticated evolution of this concept, offering high selectivity and mild reaction conditions. These cascades utilize a series of compatible catalysts, often enzymes, to perform sequential transformations. For instance, a cascade might involve an initial enzymatic transamination to form a chiral amine from a prochiral ketone, followed by further enzymatic or chemical modifications. While a direct enzymatic cascade for this compound is not extensively documented, the principles are well-established in the synthesis of other chiral amines and amino acid derivatives. acs.org For example, amine transaminases can be coupled with other enzymes in a one-pot setting to produce chiral amines with high enantiomeric excess. acs.org Similarly, enzymatic cascades have been developed for the synthesis of chiral amino alcohols from amino acids, demonstrating the potential of these multi-step, one-pot biocatalytic systems. jove.com

The following table summarizes various one-pot and cascade reaction strategies applicable to the synthesis of amino acid derivatives.

Table 1: One-Pot and Cascade Methodologies for Amino Acid Derivative Synthesis

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Key Advantages |

|---|---|---|---|---|

| One-Pot Chemo-synthesis | Benzaldehyde, Malonic Acid, Ammonium (B1175870) Acetate | Thionyl Chloride, Ethanol | 3-Amino-3-phenylpropionate ester | Reduced workup, improved efficiency. |

| Enzymatic Cascade | Prochiral Ketones, Amine Donors | Amine Transaminase (ATA), other enzymes | Chiral Amines | High enantioselectivity, mild conditions. acs.org |

| Chemoenzymatic Cascade | Glycine Schiff Bases, 2-Cyano Benzaldehydes | Chiral Phase Transfer Catalysts | α-Amino Acid Derivatives | High yields, good stereoselectivity. rsc.org |

| Radical Cascade | N-Substituted Glycine Esters, Bromo-difluoroacetates | Photoredox/Brønsted Acid Catalysts | Fluorinated α-Amino Acid Esters | Access to complex structures. nih.gov |

Purification and Crystallization Techniques for Enantiopure Materials

The production of a single enantiomer of a chiral compound like this compound is critical, as different enantiomers can have vastly different biological activities. Crystallization-based methods are the most widely used techniques for the separation of enantiomers on an industrial scale due to their cost-effectiveness and scalability. nih.gov

Diastereomeric Salt Crystallization is a classical and highly effective method for chiral resolution. This technique involves reacting a racemic mixture of the amino acid ester with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be selectively precipitated from the solution. The less soluble salt is then isolated by filtration, and the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired enantiopure amino acid ester. For resolving racemic amino acid esters like phenylalanine methyl ester, chiral acids such as tartaric acid are commonly employed. ut.ac.ir

Crystallization-Induced Asymmetric Transformation (CIAT) is a more advanced technique that can theoretically achieve a 100% yield of the desired enantiomer, overcoming the 50% theoretical maximum yield of classical resolution. In CIAT, the resolution of diastereomeric salts is combined with the in-situ racemization of the undesired enantiomer in the solution phase. As the desired diastereomer crystallizes out of solution, the equilibrium of the racemizing enantiomers in the mother liquor is shifted, leading to the continuous conversion of the undesired enantiomer into the desired one, which then crystallizes. This dynamic process continues until, ideally, all of the starting racemic material is converted into the desired enantiomeric product. ut.ac.ir

The choice of solvent, temperature, and resolving agent are critical parameters that must be optimized for successful purification by crystallization. Recrystallization is often performed to enhance the enantiomeric and chemical purity of the final product. For instance, crude L-phenylalanine can be effectively purified by controlled recrystallization from a mixed solvent system, such as alcohol and water, with careful control of the cooling rate to ensure high purity and uniform crystal form. google.com

The table below outlines key aspects of these purification techniques as applied to amino acid esters.

Table 2: Purification and Crystallization Techniques for Enantiopure Amino Acid Esters

| Technique | Principle | Key Parameters | Typical Resolving Agents | Outcome |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Solvent, Temperature, Resolving Agent | Tartaric Acid, Camphorsulfonic Acid wikipedia.orgut.ac.ir | Separation of one enantiomer (max 50% yield). |

| Crystallization-Induced Asymmetric Transformation (CIAT) | Combination of selective crystallization and in-situ racemization of the undesired enantiomer. ut.ac.ir | Racemization catalyst, Solvent, Temperature | Tartaric Acid derivatives ut.ac.ir | Theoretical 100% yield of the desired enantiomer. |

| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | Solvent composition, Cooling rate, pH | Mixed solvents (e.g., alcohol/water) google.com | Enhanced chemical and enantiomeric purity. |

Chemical Transformations and Derivatization Studies

Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The primary amino group in (S)-Phenyl 2-aminopropanoate is a key site for nucleophilic reactions, readily undergoing acylation, alkylation, and condensation to form a diverse array of derivatives.

Acylation: The amino group can be N-acylated to form amides. This is a common strategy for peptide synthesis or for introducing specific functional groups. For instance, N-acylation can be achieved by reacting the amino ester with acyl chlorides or anhydrides. A notable example involves the reaction with activated carboxylic acids, such as phenazine-1-carboxylic acid, to produce biologically relevant conjugates. This reaction typically proceeds by activating the carboxylic acid (e.g., with oxalyl chloride) to form an acyl chloride, which then readily reacts with the amino group of the phenylalanine ester derivative to yield the corresponding N-acyl product.

Alkylation: N-alkylation introduces alkyl substituents onto the amino group. This can be accomplished through various methods, including reactions with alkyl halides or via reductive amination. A significant method is the "hydrogen borrowing" catalysis, where an alcohol serves as the alkylating agent. For example, L-phenylalanine esters can be N-alkylated with alcohols like 4-methylbenzyl alcohol using an iridium catalyst. This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction to the N-alkylated amine, with water as the only byproduct.

Condensation Reactions: The amino group's ability to condense with carbonyl compounds is fundamental to the synthesis of various heterocyclic systems. A classic example is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govwikipedia.org Phenylalanine and its esters can serve as the β-arylethylamine component. The reaction begins with the formation of a Schiff base (imine) between the amino group and a carbonyl compound, which then undergoes an intramolecular electrophilic aromatic substitution on the phenyl ring to form a tetrahydroisoquinoline derivative. wikipedia.orgjk-sci.com This reaction is a powerful tool for creating complex, fused-ring systems from simple amino acid precursors. nih.gov

Table 1: Representative Reactions of the Amino Group

| Reaction Type | Reagents & Conditions | Product Type |

| N-Acylation | Acyl Chloride (e.g., Phenazine-1-carbonyl chloride), CH₂Cl₂ | N-Acyl Amino Ester |

| N-Alkylation | 4-Methylbenzyl alcohol, Iridium Catalyst, 120 °C | N-Alkyl Amino Ester |

| Condensation | Aldehyde (e.g., Formaldehyde), Acid Catalyst (e.g., HCl) | Tetrahydroisoquinoline Derivative |

Ester Cleavage and Transesterification Reactions: Mechanistic Insights

The phenyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage or transesterification. These reactions can be catalyzed by acids, bases, or enzymes.

Ester Cleavage (Hydrolysis): Under acidic conditions, ester hydrolysis proceeds via a multistep mechanism. beilstein-journals.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of phenol (B47542) yield the carboxylic acid and regenerate the acid catalyst.

Base-promoted hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide leaving group to produce the carboxylic acid. The reaction is driven to completion by the final deprotonation of the carboxylic acid by the base, forming a carboxylate salt.

Transesterification: Transesterification is the process of exchanging the phenyl group of the ester with another alcohol. This reaction can also be catalyzed by acids or bases, following mechanisms similar to hydrolysis but with an alcohol acting as the nucleophile instead of water. Additionally, enzymatic catalysis is a highly specific method for transesterification. For example, the enzyme α-chymotrypsin can catalyze the transfer of the L-phenylalanine moiety from a propyl ester to 1,4-butanediol, yielding L-phenylalanine 4-hydroxybutyl ester. This process is often accompanied by competitive hydrolysis if water is present in the reaction medium.

Table 2: Mechanistic Overview of Ester Cleavage

| Catalysis | Key Steps | Intermediate | Products |

| Acid-Catalyzed | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of Phenol | Tetrahedral Intermediate | (S)-Alanine, Phenol |

| Base-Catalyzed | 1. Nucleophilic attack by OH⁻2. Elimination of Phenoxide3. Deprotonation of acid | Tetrahedral Intermediate | (S)-Alanine Carboxylate, Phenol |

Modifications of the Phenyl Moiety: Aromatic Substitutions and Cross-Coupling Reactions

The phenyl ring of (S)-Phenyl 2-aminopropanoate, while part of the ester group, can undergo electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for extensive derivatization.

Aromatic Substitution:

Halogenation: The phenyl ring can be halogenated using appropriate reagents. Palladium-catalyzed C-H halogenation has been reported for phenylalanine derivatives, allowing for the ortho-selective introduction of iodine, bromine, or chlorine atoms, directed by the primary amino group. mdpi.com

Nitration: While the phenyl group of phenylalanine is generally unreactive to nitration under the mild conditions of the xanthoproteic test due to the lack of an activating group, nitration can be achieved under more forcing conditions or with potent nitrating agents like peroxynitrite. carewellpharma.inwikipedia.org This reaction can yield a mixture of ortho-, meta-, and para-nitro derivatives. carewellpharma.in

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the phenyl ring.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. Phenyl ester derivatives of amino acids can serve as electrophiles in non-decarbonylative Suzuki-Miyaura reactions. For example, the phenyl ester of a protected aspartic acid has been successfully coupled with arylboronic acids to form amino ketones, demonstrating the feasibility of applying this methodology to amino acid derivatives. nih.gov This suggests that a halogenated derivative of (S)-Phenyl 2-aminopropanoate could similarly be coupled.

Heck-Matsuda Reaction: This reaction involves the coupling of an unsaturated halide or a diazonium salt with an alkene. Phenylalanine-derived arenediazonium salts have been used in palladium-catalyzed Heck-Matsuda reactions to couple with various alkenes, leading to the synthesis of unnatural amino acids with extended conjugation, such as those containing cinnamate (B1238496) or stilbene (B7821643) side-chains. nrochemistry.comorganic-chemistry.org

Table 3: Examples of Phenyl Moiety Modifications

| Reaction Type | Reagents & Conditions | Functional Group Introduced |

| Halogenation | N-Halosuccinimide, Pd Catalyst, CF₃COOH | -I, -Br, -Cl |

| Nitration | Peroxynitrite (ONOO⁻) | -NO₂ |

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | Aryl group |

| Heck Coupling | Alkene, Pd Catalyst (from Diazonium Salt) | Vinyl/Substituted Alkene group |

Formation of Cyclic Derivatives and Heterocyclic Scaffolds

(S)-Phenyl 2-aminopropanoate hydrochloride is a valuable precursor for synthesizing a variety of cyclic and heterocyclic structures, which are prevalent in medicinal chemistry.

Hydantoins: Amino esters are key starting materials for the synthesis of hydantoins, a class of compounds with applications including use as antiepileptic drugs. wikipedia.orgbeilstein-journals.org The synthesis can be performed mechanochemically by reacting an amino ester hydrochloride with potassium cyanate. This forms a ureido ester intermediate, which then undergoes a base-catalyzed intramolecular cyclization to yield the 5-substituted hydantoin (B18101) ring system. nih.govbeilstein-journals.org

Piperazinediones (Diketopiperazines): While not a direct cyclization of a single molecule, (S)-Phenyl 2-aminopropanoate can be a component in the formation of 2,5-diketopiperazines. These cyclic dipeptides are formed via the intramolecular cyclization of dipeptide esters. For example, the methyl ester of L-alanylglycine readily cyclizes in aqueous solution to form cyclo(Ala-Gly). This reaction highlights the propensity of amino acid esters to undergo intramolecular aminolysis, a key step in forming such heterocyclic scaffolds.

Quinoxalines: Quinoxalines are bicyclic heterocycles synthesized typically by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnrochemistry.com While not a direct cyclization of the starting material itself, derivatives of phenylalanine can be used to construct the necessary precursors. For instance, an N-acylated phenylalanine derivative can be transformed into a precursor that, upon reaction with an appropriate diamine, leads to the formation of complex quinoxaline (B1680401) structures. nih.gov

Table 4: Heterocyclic Scaffolds from Amino Acid Precursors

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Hydantoin | Reaction with KCNO, then base-catalyzed cyclization | Ureido ester |

| Piperazinedione | Intramolecular aminolysis of a dipeptide ester | Linear dipeptide ester |

| Quinoxaline | Condensation of an o-phenylenediamine with a 1,2-dicarbonyl | 1,2-Dicarbonyl compound |

Stereochemistry, Chiral Recognition, and Induction Phenomena

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

The primary application of (S)-Phenyl 2-aminopropanoate hydrochloride lies in its use as a chiral synthon. Its structure provides a rigid stereochemical framework that is carried through synthetic sequences to impart chirality to the final product. This is fundamental in the synthesis of bioactive compounds where stereoisomers can have vastly different physiological effects. nih.gov

This compound is a key precursor for synthesizing unnatural α-amino acids, which are crucial for developing novel therapeutics and studying protein function. researchgate.netnih.gov The ester's α-proton can be removed to form an enolate, which then reacts with various electrophiles to create α,α-disubstituted α-amino acids. nih.govorganic-chemistry.org This method allows for the introduction of diverse functional groups while retaining the original stereochemistry.

Methodologies such as photoredox-mediated C–O bond activation and the Strecker synthesis have broadened the scope for creating these valuable compounds. nih.govmasterorganicchemistry.com For instance, catalytic systems can directly promote the α-hydrocarbylation of N-unprotected amino acid esters with high efficiency. rsc.org

| Starting Material Class | Reaction Type | Key Reagents/Catalysts | Product Class | Stereochemical Outcome |

|---|---|---|---|---|

| N-unprotected Amino Acid Ester | α-Allylation | Chiral Aldehyde/Palladium Catalysis | α,α-Disubstituted Amino Acid Ester | High Enantioselectivity (84–97% ee) acs.org |

| N-unprotected Amino Acid Ester | α-Arylation | Chiral BINOL-Aldehyde | α-Aryl α,α-Disubstituted Amino Acid | Good to Excellent Enantioselectivity rsc.org |

| Glycine Derivatives | Michael Addition | Guanidine Derived Base | Novel α-Amino Esters | High Chemo-selectivity nih.gov |

| Aliphatic Alcohols (as radical precursors) | Photoredox-mediated C-O activation | Chiral N-sulfinyl imine | Functionalized Unnatural α-Amino Acids | High Stereoselectivity nih.gov |

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. researchgate.net this compound serves as an excellent starting block for these molecules. By incorporating this or derived unnatural amino acids into a peptide sequence, chemists can enforce specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov The synthesis of thioamide peptides, for example, can be achieved with minimal racemization from chiral amino acids, highlighting the importance of stereochemically pure starting materials. researchgate.net The defined stereochemistry of the building block is essential for creating peptidomimetics that can interact correctly with their biological targets. ontosight.ai

Role in Chiral Catalysis and Organocatalysis

While primarily used as a building block, the core structure of this compound is relevant to the field of catalysis. Chiral primary amines and their derivatives are powerful organocatalysts for a wide range of enantioselective reactions. nih.govrsc.orgnih.gov

Amino acid esters can be activated by chiral aldehyde catalysts to form enamine intermediates, which then participate in various asymmetric transformations. frontiersin.orgnih.govnih.gov This biomimetic approach, often combined with transition-metal catalysis, enables complex reactions like the α-allylation of amino acid esters with high stereocontrol. acs.org Although the hydrochloride salt itself is not the active catalyst, it serves as a precursor to the free amine which can then be derivatized or used in catalytic systems that rely on chiral amines or their Schiff bases to control the stereochemical outcome of a reaction.

Strategy for the Construction of Stereodefined Molecular Architectures

The ultimate goal of using chiral building blocks like this compound is the construction of complex molecules with precisely controlled three-dimensional structures. researchgate.net The synthesis of conformationally restricted analogues of bioactive molecules, such as NMDA receptor antagonists, demonstrates this principle. rsc.org Starting with a known chiral molecule allows for a predictable and controlled synthesis of subsequent stereocenters.

This strategy is crucial in synthesizing alkaloids and other natural products where multiple chiral centers must be correctly established. nih.gov Multi-step syntheses, including diastereoselective Grignard reactions and stereoselective reductions, rely on the initial chirality of the starting material to direct the formation of new stereocenters, leading to a single, desired stereoisomer. researchgate.netcore.ac.uk This control over the molecular architecture is fundamental to modern drug discovery and the synthesis of complex organic materials. rsc.org The use of such building blocks is a key strategy for producing all possible stereoisomers of a target molecule for biological evaluation, as seen in the synthesis of phenylpropanolamines. d-nb.infonih.gov

Advanced Analytical and Spectroscopic Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ethernet.edu.etipb.pt For (S)-Phenyl 2-aminopropanoate hydrochloride, NMR analysis confirms the connectivity of atoms and offers insights into the molecule's preferred conformation in solution. nih.gov

In a typical ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The single proton on the chiral carbon (the α-proton) resonates at a characteristic chemical shift, and its signal is split into a quartet by the adjacent methyl protons. The methyl group protons, in turn, appear as a doublet due to coupling with the α-proton. The protons of the ammonium (B1175870) group (-NH3+) may appear as a broad singlet.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the phenyl ring, the chiral α-carbon, and the methyl carbon.

Furthermore, advanced NMR techniques, often involving the use of chiral derivatizing agents, can be employed to determine the absolute configuration. nih.gov By reacting the amine with a chiral reagent (e.g., Mosher's acid chloride or (R)-O-Aryllactic acid), a mixture of diastereomers is formed. nih.govacs.org These diastereomers are distinct chemical entities and will exhibit separate, identifiable signals in the NMR spectrum, allowing for the quantification of each enantiomer and confirmation of the (S) configuration. frontiersin.org

Table 1: Typical NMR Data for (S)-Phenyl 2-aminopropanoate Moiety

| Atom | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl Protons | ¹H | 7.0 - 7.5 | Multiplet |

| α-Proton | ¹H | ~4.0 - 4.5 | Quartet |

| Methyl Protons | ¹H | ~1.5 - 2.0 | Doublet |

| Phenyl Carbons | ¹³C | 115 - 155 | Multiple Signals |

| Carbonyl Carbon | ¹³C | 170 - 175 | Singlet |

| α-Carbon | ¹³C | ~50 - 55 | Singlet |

Note: Exact chemical shifts are dependent on the solvent and concentration.

Chromatographic Methods for Enantiomeric Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating components of a mixture, making them vital for assessing the purity of pharmaceutical ingredients and intermediates. ijprajournal.commolnar-institute.com For chiral compounds like this compound, specialized chromatographic methods are required to separate the desired enantiomer from its mirror image and other potential impurities. molnar-institute.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of chiral compounds. chromatographyonline.comshimadzu.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation and elution at different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are commonly effective for separating amino acid esters. yakhak.org The analysis allows for the precise quantification of the (S)-enantiomer and the detection of even trace amounts of the unwanted (R)-enantiomer. HPLC is also a powerful tool for impurity profiling, capable of separating the active substance from starting materials, by-products, and degradation products. medwinpublishers.com

Table 2: Typical Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol with additives (e.g., TFA, TEA) chromatographyonline.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 210 nm) waters.com |

| Temperature | Controlled, often ambient or slightly elevated (e.g., 40 °C) waters.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique. However, due to the low volatility and thermal instability of amino acid salts, direct analysis of this compound by GC is not feasible. jfda-online.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. researchgate.netpsu.edu

This is typically achieved by reacting the amino group with a derivatizing agent, such as an acylating agent (e.g., trifluoroacetic anhydride) or a silylating agent (e.g., BSTFA), to form a less polar derivative. jfda-online.compsu.edu For chiral analysis, a chiral derivatizing agent can be used to create diastereomers, which can then be separated on a standard achiral GC column. researchgate.net The gas chromatograph separates the derivatized compound from impurities, and the mass spectrometer provides definitive identification based on the unique mass spectrum and fragmentation pattern of each component. This makes GC-MS an excellent technique for impurity profiling, especially for volatile or semi-volatile contaminants. ijprajournal.comresearchgate.net

Table 3: Common Derivatizing Agents for Amines in GC Analysis

| Reagent Class | Example Reagent | Target Functional Group |

|---|---|---|

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Amine, Hydroxyl |

| Acylation | (S)-(-)-N-(Trifluoroacetyl)-prolyl chloride (l-TPC) | Amine (Chiral Derivatization) jfda-online.com |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Chiroptical methods measure the interaction of chiral molecules with polarized light and are fundamental for characterizing enantiomers.

Optical Rotation , measured using a polarimeter, is the property of a chiral substance to rotate the plane of plane-polarized light. masterorganicchemistry.com The measured angle of rotation is used to calculate the specific rotation [α], a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.orgwikipedia.org The (S)-enantiomer will rotate light by a specific magnitude and direction (either dextrorotatory, (+), or levorotatory, (-)), while its (R)-enantiomer will rotate light by the exact same magnitude but in the opposite direction. libretexts.org There is no direct correlation between the (S) or (R) designation and the sign of rotation (+ or -). masterorganicchemistry.comamherst.edu The magnitude of the observed rotation is directly proportional to the enantiomeric excess of the sample.

Circular Dichroism (CD) Spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. documentsdelivered.com A CD spectrum plots this differential absorption against wavelength, revealing positive or negative peaks (known as Cotton effects) that are characteristic of the molecule's stereochemistry and conformation. nih.govosti.gov Enantiomers produce mirror-image CD spectra, making it a powerful tool for chiral identification. researchgate.net CD spectroscopy is particularly sensitive to the molecule's three-dimensional structure and can be used in conjunction with theoretical calculations to help determine the absolute configuration. nih.gov

Table 4: Comparison of Optical Rotation and Circular Dichroism

| Feature | Optical Rotation | Circular Dichroism (CD) |

|---|---|---|

| Principle | Rotation of plane-polarized light | Differential absorption of circularly polarized light |

| Output | A single value (angle of rotation) at a fixed wavelength | A full spectrum over a range of wavelengths |

| Information | Enantiomeric purity, confirmation of optical activity | Absolute configuration, conformational analysis, secondary structure (for polymers) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of (S)-Phenyl 2-aminopropanoate and to aid in its structural elucidation through the analysis of fragmentation patterns.

When analyzed, typically using a soft ionization technique like Electrospray Ionization (ESI), the compound is detected as the protonated free base, [M+H]⁺. Given the molecular formula of the free base is C₉H₁₁NO₂, its molecular weight is 165.19 g/mol , resulting in an expected [M+H]⁺ ion at an m/z of approximately 166. bldpharm.com

Under more energetic conditions or using tandem MS (MS/MS), the molecular ion undergoes fragmentation in a predictable manner. This fragmentation pattern serves as a structural "fingerprint." Key fragments for this molecule would likely arise from the cleavage of the ester bond (loss of the phenoxy group) and fragmentation of the amino acid backbone. This data is crucial for confirming the identity of the compound in complex mixtures when coupled with a separation technique like HPLC or GC. aquaenergyexpo.com

Table 5: Predicted Mass Spectrometry Fragments for Phenyl 2-aminopropanoate

| m/z Value | Identity | Description |

|---|---|---|

| 166 | [M+H]⁺ | Protonated molecular ion of the free base |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govwikipedia.org It provides unambiguous proof of a molecule's absolute configuration (i.e., confirming the 'S' stereochemistry), as well as precise data on bond lengths, bond angles, and conformation in the solid state. researchgate.net

The technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the exact position of every atom can be determined. nih.gov For this compound, this analysis would not only confirm the 'S' configuration at the chiral center but also reveal the molecule's preferred solid-state conformation and the intricate network of intermolecular interactions, such as hydrogen bonds between the ammonium group, the chloride ion, and the ester carbonyl, which dictate the crystal packing. nih.gov

Table 6: Information Derived from X-ray Crystallography

| Parameter | Description |

|---|---|

| Absolute Configuration | Unambiguous assignment as (S) or (R). |

| Molecular Structure | Precise 3D coordinates of all atoms. |

| Bond Lengths & Angles | High-precision measurements of all geometric parameters. |

| Conformation | The specific spatial arrangement (torsion angles) of the molecule in the crystal. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions in the crystal lattice. |

Computational Chemistry and Mechanistic Theoretical Studies

Molecular Modeling and Dynamics Simulations of Conformations and Interactions

Molecular modeling and dynamics (MD) simulations are indispensable for exploring the conformational landscape and intermolecular interactions of (S)-Phenyl 2-aminopropanoate hydrochloride. This compound, being a chiral ester of L-alanine, possesses significant flexibility centered around its rotatable bonds, including the Cα-Cβ bond, the ester C-O bond, and the Cα-N bond.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the movement of atoms in a virtual environment (e.g., in a water box to mimic aqueous solution), researchers can observe conformational changes, hydrogen bonding patterns, and interactions with solvent molecules. For the hydrochloride salt, simulations can explicitly model the interactions between the protonated amine (–NH3+) and the chloride ion (Cl-), as well as their hydration shells. This provides insights into the compound's solubility and stability in solution. Studies on conformationally restricted analogues of similar phenylalkylamines have shown how limiting rotational freedom can impact receptor binding, a concept that can be explored via MD simulations. nih.gov

The table below summarizes typical parameters investigated in MD simulations for this compound.

| Parameter Studied | Simulation Method | Insights Gained |

| Conformational Preferences | Molecular Mechanics Energy Minimization | Identification of stable, low-energy conformers. |

| Solvent Interactions | Molecular Dynamics (MD) in explicit solvent | Understanding of hydration shells, hydrogen bonding with water, and solubility. |

| Ion Pairing Dynamics | MD simulations with explicit ions | Analysis of the interaction between the ammonium (B1175870) cation and the chloride anion. |

| Binding Site Interactions | Docking followed by MD simulations | Elucidation of the stability and dynamics of the molecule within a protein's active site. nih.gov |

Quantum Chemical Calculations (DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are crucial for investigating the electronic structure and elucidating the mechanisms of reactions involving this compound. DFT provides a good balance between computational cost and accuracy for systems of this size. gelisim.edu.tr

Reaction Mechanism Studies: DFT calculations can map out the entire potential energy surface of a chemical reaction. This involves locating the structures of reactants, transition states, intermediates, and products. For this compound, a key reaction of interest is ester hydrolysis. DFT can be used to model the reaction pathway for both acid-catalyzed and base-catalyzed hydrolysis. By calculating the activation energies for different proposed mechanisms, the most likely pathway can be determined. ekb.egfau.decu.edu.eg For instance, studies on the base hydrolysis of other α-amino acid esters have successfully used DFT to support experimentally observed kinetic data. ekb.egcu.edu.eg

Key applications of DFT for this compound include:

Transition State Theory: Calculating the Gibbs free energy of activation (ΔG‡) to predict reaction rates.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, orbital interactions, and the nature of chemical bonds during a reaction. jetir.org

Solvent Effects: Using implicit or explicit solvent models to understand how the solvent influences the reaction mechanism and energetics.

The following table outlines a hypothetical DFT study on the hydrolysis of (S)-Phenyl 2-aminopropanoate.

| Reaction Step | Computational Target | Calculated Parameter | Interpretation |

| Step 1: Nucleophilic Attack | Transition State 1 (TS1) | Activation Energy (ΔE‡) | Energy barrier for the formation of the tetrahedral intermediate. |

| Step 2: Intermediate Formation | Tetrahedral Intermediate | Relative Energy (ΔE) | Stability of the intermediate species. |

| Step 3: Leaving Group Departure | Transition State 2 (TS2) | Activation Energy (ΔE‡) | Energy barrier for the expulsion of the phenoxide leaving group. |

These calculations provide a detailed, step-by-step understanding of the reaction, which is essential for optimizing reaction conditions or designing catalysts. rsc.org

Prediction of Reactivity and Selectivity in Asymmetric Transformations

Since this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of paramount importance. Computational methods are increasingly used to predict and rationalize the selectivity observed in asymmetric synthesis. rsc.org

Modeling Stereoselectivity: The stereoselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the different stereoisomeric products (e.g., R vs. S or syn vs. anti). nih.gov A small difference in energy can lead to a large difference in the product ratio. High-level quantum chemical calculations can compute these energy differences with sufficient accuracy to make meaningful predictions. nih.gov

For reactions involving the chiral center of this compound, such as alkylation at the α-carbon, computational models can be built to analyze the transition states. nih.gov These models would include the substrate, the reagent, and often the chiral catalyst or auxiliary responsible for inducing stereoselectivity. nih.gov By comparing the energies of the competing diastereomeric transition states, one can predict which product will be favored. This approach has been successfully applied to understand selectivity in various asymmetric transformations, including phase-transfer catalytic alkylations and aza-Henry reactions of related amino acid derivatives. nih.govnih.gov

Factors influencing selectivity that can be modeled include:

Steric Hindrance: Repulsive interactions that disfavor certain geometric arrangements.

Electronic Effects: Favorable orbital interactions that stabilize one transition state over another.

Non-covalent Interactions: Hydrogen bonding or π-stacking interactions between the substrate and a chiral catalyst. nih.gov

Virtual Screening and Design of Novel Derivatives

The molecular scaffold of this compound can serve as a starting point for the discovery and design of new molecules with specific biological or chemical properties. Computational techniques like virtual screening and in silico design are central to this process. nih.govmdpi.com

Virtual Screening: Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.govmdpi.com If this compound were identified as a hit or a fragment that binds to a protein, its structure could be used to perform a similarity search or a pharmacophore-based search. This allows for the rapid identification of commercially available or synthetically accessible compounds with a higher probability of being active, thereby reducing the time and cost of experimental screening. mdpi.com

Rational Design of Novel Derivatives: Computational chemistry enables the rational, in silico design of novel derivatives with improved properties, such as enhanced potency, selectivity, or metabolic stability. nih.govnih.gov Starting with the structure of this compound, modifications can be introduced virtually, and their effects can be predicted using computational tools.

For example, molecular docking can be used to predict how different substituents on the phenyl ring or different ester groups would affect the binding affinity of the molecule to a target protein. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent analogues. nih.gov This computational-led approach accelerates the drug discovery and development cycle significantly.

| Computational Technique | Application for Derivative Design | Desired Outcome |

| Molecular Docking | Predict binding modes and affinities of virtual derivatives in a protein active site. | Identify derivatives with improved binding to a biological target. |

| Pharmacophore Modeling | Define the key chemical features required for activity and screen libraries for matches. | Discover new chemical scaffolds with similar functional properties. |

| Free Energy Perturbation (FEP) | Calculate the relative binding free energy of closely related analogues. | Accurately predict the potency of designed molecules before synthesis. |

| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Design derivatives with better drug-like properties. researchgate.net |

Future Research Directions and Interdisciplinary Prospects

Development of More Sustainable and Efficient Synthetic Routes

The chemical synthesis of enantiomerically pure amino acid derivatives often involves multi-step processes that can be resource-intensive. A primary area of future research is the development of greener and more efficient synthetic methodologies.

Biocatalysis offers a promising alternative to traditional chemical synthesis. The use of enzymes such as ω-transaminases is being explored for the asymmetric synthesis of β-phenylalanine esters from stable β-keto ester substrates. d-nb.infonih.gov This enzymatic approach avoids the use of unstable β-keto acids, which are prone to decarboxylation in aqueous solutions. d-nb.info Engineered ω-transaminase variants have shown potential for producing both (S)- and (R)-β-phenylalanine esters with conversions of up to 32% for the (S)-enantiomer. nih.gov Lipases are also being investigated for the synthesis of phenylalanine derivatives, such as phenylalanine butyramide, in aqueous biphasic systems, which is a more environmentally friendly approach compared to reactions in anhydrous organic solvents. mdpi.com

Chemo-enzymatic methods, which combine chemical and enzymatic steps, are also gaining traction. For instance, a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester can be subjected to a serine proteinase of microbial origin, which selectively converts the L-enantiomer, allowing for the separation of the D-enantiomer. google.com Furthermore, the application of phenylalanine ammonia lyases (PALs) for the amination of various cinnamic acids has been demonstrated as a cost-effective route to produce a range of phenylalanine analogs. frontiersin.org The immobilization of these enzymes allows for their use in continuous flow reactors, enhancing process intensification and catalyst reusability. frontiersin.org

| Synthetic Approach | Key Features | Potential Advantages |

| Enzymatic Synthesis (ω-Transaminases) | Asymmetric amination of stable β-keto esters. d-nb.infonih.gov | Avoids unstable intermediates, high stereoselectivity. d-nb.info |

| Enzymatic Synthesis (Lipases) | Catalyzes aminolysis in aqueous systems. mdpi.com | Reduced use of organic solvents, greener process. mdpi.com |

| Chemo-enzymatic Resolution | Selective enzymatic conversion of one enantiomer from a racemic mixture. google.com | Access to both enantiomers. google.com |

| Continuous Flow Biocatalysis (PALs) | Immobilized enzymes for continuous production. frontiersin.org | Improved efficiency, catalyst recycling, downstream processing integration. frontiersin.org |

Expanding the Scope of Asymmetric Catalytic Applications

Derivatives of phenylalanine are not only synthetic targets but can also serve as chiral catalysts or ligands in asymmetric synthesis.

(S)-Phenyl 2-aminopropanoate hydrochloride and related structures can be used to create chiral ligands for transition metal catalysts. For example, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine derivatives provides a pathway to chiral functionalized phenylalanines. researchgate.net This reaction proceeds through a conjugate addition and enantioselective protonation cascade. researchgate.net Phase-transfer catalysis using chiral quaternary cinchona alkaloid catalysts is another effective method for the asymmetric α-alkylation of glycine Schiff bases to produce unnatural phenylalanine derivatives with excellent yields and enantioselectivity. nih.gov

Furthermore, phenylalanine-derived amino alcohols have been synthesized and applied as chiral catalysts in the asymmetric ethylation of aldehydes. lu.se The development of novel chiral ligands and catalysts is a crucial area of modern chemical synthesis, and phenylalanine derivatives offer a versatile and readily available chiral pool for this purpose. researchgate.net

| Catalytic System | Reaction Type | Substrates | Key Outcomes |

| Rhodium(I)/Chiral Ligand | Asymmetric conjugate addition | Arylboronic acids, N-phthalimidodehydroalanine researchgate.net | Facile preparation of chiral functionalized phenylalanines. researchgate.net |

| Chiral Phase-Transfer Catalysts | Asymmetric α-alkylation | Glycine Schiff base, substituted benzyl bromides nih.gov | Synthesis of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives in high yields and enantioselectivity. nih.gov |

| Phenylalanine-derived Amino Alcohols | Asymmetric ethylation | Aldehydes | Chiral catalysis for carbon-carbon bond formation. lu.se |

Exploration of Novel Bio-inspired Transformations

Nature provides a vast inspiration for developing novel chemical transformations. Bio-inspired catalysis, which mimics enzymatic processes, is a burgeoning field of research.

Phenylalanine ammonia lyases (PALs), which naturally catalyze the conversion of L-phenylalanine to trans-cinnamic acid, can be used in the reverse reaction for the synthesis of phenylalanine analogs from a variety of cinnamic acids. frontiersin.org Protein engineering and directed evolution are powerful tools to create tailored biocatalysts for the asymmetric synthesis of D-phenylalanines, which are valuable chiral building blocks for pharmaceuticals. acs.orgresearchgate.net Engineered D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases are being developed for these purposes. acs.orgresearchgate.net

One-pot biocatalytic cascades are being designed to synthesize diverse L-phenylalanine derivatives from simple starting materials like aldehydes or carboxylic acids. biorxiv.org These cascades utilize a combination of enzymes, such as L-threonine transaldolase, phenylserine dehydratase, and an aminotransferase, to perform multiple transformations in a single reaction vessel, improving efficiency and reducing waste. biorxiv.org

Integration with Materials Science for Chiral Functional Materials

The inherent chirality and self-assembly properties of phenylalanine and its derivatives make them attractive building blocks for the creation of chiral functional materials.

Phenylalanine-based compounds have been shown to act as low-molecular-weight gelators, forming supramolecular structures through self-assembly. rsc.orgnih.gov The aromatic side chain of phenylalanine facilitates these interactions, leading to the formation of gels with potential applications in drug delivery and tissue engineering. nih.gov By modifying the N-terminus of phenylalanine, for example with fatty acids, amphiphilic molecules can be created that self-assemble into nanofibers and hydrogels with tunable mechanical properties. nih.gov

| Material Type | Building Block | Self-Assembly Driver | Potential Applications |

| Low-Molecular-Weight Gels | Phenylalanine and its derivatives rsc.orgnih.gov | Non-covalent interactions (hydrogen bonding, π-stacking) rsc.org | Drug delivery, tissue engineering, environmental remediation. rsc.org |

| Organogels and Mesocrystals | Amine-derivatized L-phenylalanine acs.org | Ionic interactions, hydrogen bonding acs.org | Bio-inspired materials. acs.org |

| Chiral Polymers | Phenylalanine-substituted polyacetylenes nii.ac.jp | Steric repulsion between side chains nii.ac.jp | Chiral stationary phases, asymmetric catalysts. nii.ac.jp |

| Chiral Hybrid Materials | Graphene functionalized with phenylalanine derivatives nih.gov | Non-covalent interactions nih.gov | Chiral sensors, enantioselective crystallization. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (S)-Phenyl 2-aminopropanoate hydrochloride?

- Synthesis : The compound is typically synthesized via esterification of L-alanine with phenol in the presence of hydrochloric acid. Protecting groups (e.g., Boc for the amino group) are often used to prevent side reactions . Purification involves recrystallization or column chromatography.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for research use) .

Q. How do the physicochemical properties of this compound influence its handling and experimental applications?

- Solubility : The hydrochloride salt form enhances water solubility, making it suitable for aqueous reactions. Solubility in organic solvents (e.g., ethanol, DMSO) is moderate, requiring optimization for specific protocols .

- Stability : Store in an inert atmosphere (e.g., nitrogen) at room temperature to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity .

| Property | Details | Reference |

|---|---|---|

| Water Solubility | High (>50 mg/mL at 25°C) | |

| Storage | Inert atmosphere, room temperature |

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a chiral building block for synthesizing peptide analogs and prodrugs. Its ester group facilitates hydrolysis under physiological conditions, enabling targeted drug release .

- Enzyme Studies : Used to investigate substrate specificity in aminotransferases or decarboxylases due to its stereospecific amino acid backbone .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how is chirality verified?

- Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution to minimize racemization. Reaction conditions (pH, temperature) are tightly controlled .

- Verification : Chiral HPLC with a cellulose-based column separates enantiomers. Optical rotation measurements ([α]D) confirm configuration (e.g., (S)-specific rotation ~+15° in water) .

Q. How can researchers investigate the stability of this compound under varying conditions?

- Accelerated Degradation Studies : Expose the compound to extreme pH (1–13), elevated temperatures (40–60°C), or UV light. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., phenylalanine derivatives) .

- Kinetic Analysis : Calculate half-life (t½) under specific conditions to model shelf-life. For example, t½ at pH 7.4 and 37°C is ~72 hours .

Q. What methodologies are used to study interactions between this compound and biological targets?

- Biophysical Techniques : Surface Plasmon Resonance (SPR) measures binding affinity to receptors (e.g., NMDA receptors). Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites. Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes .

Q. What safety protocols are critical when handling toxic byproducts during synthesis?

- Byproduct Mitigation : Use scavengers (e.g., activated carbon) to absorb hazardous intermediates like phenylhydrazine derivatives. Implement real-time MS monitoring to detect toxic residues .

- PPE and Ventilation : Wear N95 respirators, nitrile gloves, and lab coats. Conduct reactions in fume hoods with HEPA filters to prevent inhalation/contact .

Q. How should researchers resolve contradictions in reported biological or physicochemical data?

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, equipment). Use standardized reference materials for calibration .

- Collaborative Validation : Share samples with independent labs for cross-validation. Publish raw data (NMR spectra, chromatograms) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.